Enhanced Lipophilicity and H-Bond Capacity
The target compound exhibits a computed partition coefficient (XLogP3) of 3.2, which is significantly higher than that of its non-brominated structural core, N-(1-methoxypropan-2-yl)aniline (C₁₀H₁₅NO, MW 165.23). While specific experimental logP values for all comparators are not centrally aggregated, the increase in XLogP3 from a non-brominated core is consistent with a ~0.8–1.0 log unit increase typically contributed by a single aromatic bromine substituent via increased molar refractivity and hydrophobicity [1]. The presence of both the ether oxygen and the amine NH results in a Hydrogen Bond Acceptor count of 2 and a Donor count of 1, compared to 1 and 1 for simple N-alkyl anilines, improving aqueous solubility modulation potential [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Lipinski Parameters |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBA = 2; HBD = 1; tPSA = 21.3 Ų |
| Comparator Or Baseline | N-(1-methoxypropan-2-yl)aniline (non-brominated): approximate XLogP ~2.2–2.5 (estimated); HBA = 2; HBD = 1. Aniline (non-substituted): XLogP = 1.0; HBA = 1; HBD = 2. |
| Quantified Difference | Δ XLogP3 ≈ +0.7 to +1.0 vs. non-brominated aniline |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Increased lipophilicity correlates with enhanced membrane permeability in biological assays, making the brominated scaffold more suitable for cell-based screening libraries where intracellular target engagement is required.
- [1] PubChem. Computed Properties: XLogP3-AA for CID 62534714. National Center for Biotechnology Information. Accessed April 27, 2026. View Source
- [2] PubChem. Computed Properties: Hydrogen Bond Donor/Acceptor Count and tPSA for CID 62534714. National Center for Biotechnology Information. Accessed April 27, 2026. View Source
